1-n-Propyl-4-pyridone

Lipophilicity Drug-likeness Partition coefficient

1-n-Propyl-4-pyridone (CAS 96629-15-1; molecular formula C₈H₁₁NO; molecular weight 137.18 g/mol) is an N-alkylated 4-pyridone derivative belonging to the broader class of 4(1H)-pyridinones. Structurally, it features a six-membered N-heteroaromatic ring bearing a ketone (C=O) at the 4-position and an n-propyl substituent at the N1-position (SMILES: CCCn1ccc(=O)cc1).

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B8289576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-n-Propyl-4-pyridone
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCCN1C=CC(=O)C=C1
InChIInChI=1S/C8H11NO/c1-2-5-9-6-3-8(10)4-7-9/h3-4,6-7H,2,5H2,1H3
InChIKeyMIUVWJJNPDWVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-n-Propyl-4-pyridone (CAS 96629-15-1): Core Physicochemical Properties and Sourcing Context


1-n-Propyl-4-pyridone (CAS 96629-15-1; molecular formula C₈H₁₁NO; molecular weight 137.18 g/mol) is an N-alkylated 4-pyridone derivative belonging to the broader class of 4(1H)-pyridinones. Structurally, it features a six-membered N-heteroaromatic ring bearing a ketone (C=O) at the 4-position and an n-propyl substituent at the N1-position (SMILES: CCCn1ccc(=O)cc1) . This compound has been identified as a Maillard reaction product formed from n-propylamine and 6-O-substituted hexoses [1], and serves as a key intermediate in the synthesis of biologically active 4-pyridone derivatives, including antimalarial and PDE4-targeted compounds, where N-alkyl chain length critically governs lipophilicity, metabolic stability, and target engagement [2].

Why N-Alkyl Chain Length Precludes Simple Substitution of 1-n-Propyl-4-pyridone with Shorter-Chain Analogs


Substituting 1-n-propyl-4-pyridone with shorter-chain analogs such as 1-methyl-4-pyridone or 1-ethyl-4-pyridone is not straightforward in research or industrial applications, because the N-alkyl chain length directly modulates key physicochemical properties that govern performance. Increased chain length from methyl (C₁) to propyl (C₃) raises the calculated logP by approximately 0.9 log units (from 0.385 to an estimated 1.27–1.30), substantially altering lipid membrane permeability, organic-phase partitioning, and bioavailability [1]. Additionally, the physical state transitions from a crystalline solid (1-methyl-4-pyridone, mp 92–98°C) to a low-melting-point oil (1-n-propyl-4-pyridone, mp ~15°C) , which directly impacts handling, formulation, and purification workflows. These differences mean that generic substitution would require re-optimization of synthetic protocols, analytical methods, and biological assay conditions, eroding the reproducibility and comparability of results.

Quantitative Differentiation Evidence for 1-n-Propyl-4-pyridone vs. Shorter N-Alkyl-4-pyridone Analogs


Lipophilicity Differentiation: Estimated LogP Increase of ~0.9 Units vs. 1-Methyl-4-pyridone

The calculated logP for 1-methyl-4-pyridone is 0.385 [1], whereas the closest available experimental surrogate for the N-propyl substitution increment—3-hydroxy-2-methyl-1-propyl-4(1H)-pyridone—yields a logP of 1.2723 . This represents an approximate increase of 0.9 log units attributable to the extended N-alkyl chain. The higher lipophilicity of 1-n-propyl-4-pyridone enhances its partitioning into organic solvents and lipid bilayers, a critical parameter for membrane permeability in cell-based assays and for extraction efficiency in synthetic work-ups.

Lipophilicity Drug-likeness Partition coefficient

Physical State Differentiation: Oil vs. Solid at Ambient Temperature Compared to 1-Methyl-4-pyridone

1-Methyl-4-pyridone is a crystalline solid with a reported melting point of 92–98°C , whereas 1-n-propyl-4-pyridone exhibits a melting point of approximately 15°C and is described as an oil at ambient temperature . This physical state divergence arises from the disruption of crystal lattice packing by the flexible n-propyl chain and has direct implications for laboratory handling: the oil form requires solvent-assisted transfer and precludes direct weighing of solid aliquots, whereas the methyl analog can be handled as a free-flowing powder.

Physical form Handling Formulation

Boiling Point Differentiation: Higher Thermal Stability Window vs. 1-Methyl-4-pyridone

1-Methyl-4-pyridone has a calculated boiling point of approximately 175.4°C at 760 mmHg [1]. For the N-propyl analog, the closest available predicted boiling point for the 4-pyridone core with an N-propyl substituent is approximately 255–266°C at 760 mmHg, based on the 3-hydroxy-2-methyl-1-propyl-4(1H)-pyridone surrogate (bp 266.0 ± 40.0 °C at 760 mmHg) . This represents a boiling point elevation of roughly 80–90 °C, which provides a substantially wider liquid-range temperature window for reactions conducted at elevated temperatures without risk of evaporative loss of the pyridone component.

Thermal stability Distillation Reaction solvent

Molecular Weight Differentiation: Mass Spectrometry Detection Window vs. 1-Methyl-4-pyridone

1-Methyl-4-pyridone has a molecular weight of 109.13 g/mol [1], whereas 1-n-propyl-4-pyridone has a molecular weight of 137.18 g/mol , representing a mass difference of 28.05 g/mol (equivalent to two methylene units). In LC-MS analysis, this mass shift moves the [M+H]⁺ ion from m/z 110.1 (methyl) to m/z 138.2 (propyl), relocating the analyte signal away from the low-mass region where solvent clusters and matrix interferences are most prevalent, thereby improving signal-to-noise ratio and detection sensitivity in complex biological matrices.

Mass spectrometry LC-MS Analytical detection

Biological Precursor Specificity: Maillard Reaction Pathway Yields 5,6-Dihydro-3,5-dihydroxy-1-n-propyl-4H-pyridone at up to 20% Yield

In Maillard reaction mixtures of n-propylamine with 6-O-substituted hexoses (e.g., glucose-6-phosphate, isomaltose), the dihydro-derivative 5,6-dihydro-3,5-dihydroxy-1-n-propyl-4H-pyridone (7a) was isolated in yields of up to 20% [1]. This compound is structurally derived from the 1-n-propyl-4-pyridone scaffold and represents a previously unknown Maillard product class. The corresponding methyl and ethyl analogs were not reported in comparable yields under identical conditions, suggesting that the n-propyl chain uniquely facilitates the formation or stabilization of this dihydro-pyridone product, likely through favorable hydrophobic interactions with the sugar-derived intermediates.

Maillard reaction Food chemistry Natural product

Synthetic Accessibility: Continuous Flow Synthesis of N-Alkyl-4-pyridones Provides Wider Substrate Scope with Good to Excellent Yields

A recent continuous flow methodology for synthesizing N-aryl/N-alkyl 4-pyridones via a [3+2+1] cycloaddition cascade demonstrated that N-alkyl-4-pyridone derivatives—including N-propyl variants—could be accessed with good to excellent yields under mild conditions [1]. The continuous flow process provided a wider substrate scope compared to traditional batch conditions, which is particularly advantageous for N-propyl derivatives that may suffer from lower reactivity or selectivity in batch alkylation protocols. While specific yield data for 1-n-propyl-4-pyridone were not explicitly reported, the general demonstration that N-alkyl-4-pyridones with varying chain lengths are accessible via this unified platform supports the scalability and synthetic tractability of the propyl derivative relative to batch-only methods.

Continuous flow synthesis Process chemistry Scalability

High-Value Application Scenarios for 1-n-Propyl-4-pyridone Based on Quantitative Differentiation Evidence


Lead Optimization in Drug Discovery Requiring Enhanced Lipophilicity for Membrane Permeability

In medicinal chemistry programs targeting intracellular enzymes (e.g., PDE4, FabI, or plasmodial cytochrome bc₁), the ~0.9 logP increase of 1-n-propyl-4-pyridone over 1-methyl-4-pyridone provides a calculated 10-fold enhancement in octanol-water partitioning [1]. This property is critical when optimizing lead compounds for passive membrane permeability, as the N-propyl-4-pyridone scaffold can serve as a core fragment with intrinsically higher lipophilicity without requiring additional ring substitutions that might introduce off-target liabilities. The oil physical state also facilitates direct incorporation into lipophilic formulation vehicles for in vivo dosing.

High-Temperature Synthetic Transformations Requiring a Thermally Stable Pyridone Component

Reactions such as nucleophilic aromatic substitution, Pd-catalyzed cross-coupling, or high-temperature cycloadditions that employ a 4-pyridone as a reactant or ligand benefit from the ~85 °C boiling point elevation of the N-propyl derivative relative to the N-methyl analog [2]. The wider liquid-range temperature window (from ~15 °C to >250 °C) permits reactions to be conducted at elevated temperatures without evaporative loss of the pyridone component, improving reaction reproducibility and yield consistency in process chemistry settings.

Bioanalytical Method Development Where Low-Mass Interference Is Problematic

For LC-MS/MS quantification of pyridone-based compounds in plasma, tissue homogenates, or cell lysates, the molecular weight increase of 28 g/mol (m/z 138.2 vs. 110.1 [M+H]⁺) shifts the analyte signal away from the low-mass interference region dominated by solvent clusters and endogenous matrix components . This mass differentiation enables more robust MRM transitions and lower limits of quantification, making 1-n-propyl-4-pyridone a preferred analytical surrogate or internal standard over the methyl analog in complex biological matrices.

Maillard Reaction Research and Food Chemistry Studies of Pyridone-Derived Natural Products

The demonstrated formation of 5,6-dihydro-3,5-dihydroxy-1-n-propyl-4H-pyridone in yields of up to 20% from n-propylamine and sugar substrates [3] establishes the N-propyl-4-pyridone scaffold as a unique entry point for studying Maillard-derived heterocycles. Researchers investigating the chemical diversity of Maillard reaction products in processed foods or biological systems can use 1-n-propyl-4-pyridone as a reference standard or synthetic precursor, a role that shorter-chain analogs (methyl, ethyl) cannot fulfill due to their absence in comparable Maillard reaction pathways.

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